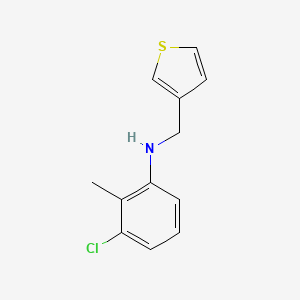

3-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline

CAS No.:

Cat. No.: VC17741819

Molecular Formula: C12H12ClNS

Molecular Weight: 237.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12ClNS |

|---|---|

| Molecular Weight | 237.75 g/mol |

| IUPAC Name | 3-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline |

| Standard InChI | InChI=1S/C12H12ClNS/c1-9-11(13)3-2-4-12(9)14-7-10-5-6-15-8-10/h2-6,8,14H,7H2,1H3 |

| Standard InChI Key | UVOPCLHKDYAKOM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC=C1Cl)NCC2=CSC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline, reflects its structural components:

-

Aniline backbone: A benzene ring substituted with an amino group (-NH2).

-

Chlorine substituent: Positioned at the 3rd carbon of the benzene ring, introducing electron-withdrawing effects.

-

Methyl group: Located at the 2nd carbon, contributing steric bulk and moderate electron-donating properties.

-

Thiophen-3-ylmethyl group: A thiophene ring (five-membered aromatic ring with one sulfur atom) attached via a methylene bridge to the nitrogen.

The molecular formula is C12H12ClNS, with a molecular weight of 237.75 g/mol. The presence of sulfur from the thiophene moiety and chlorine enhances polarity, influencing solubility and reactivity.

Key Structural Data:

| Property | Value |

|---|---|

| IUPAC Name | 3-Chloro-2-methyl-N-(thiophen-3-ylmethyl)aniline |

| Molecular Formula | C12H12ClNS |

| Molecular Weight | 237.75 g/mol |

| Canonical SMILES | CC1=C(C=CC=C1Cl)NCC2=CSC=C2 |

| Topological Polar Surface Area | 38.3 Ų |

Synthesis and Industrial Production

Precursor Synthesis: 3-Chloro-2-Methylaniline

The synthesis of 3-chloro-2-methylaniline, a critical precursor, is detailed in patent CN100427458C . This process involves:

-

Reaction Components:

-

2-Chloro-6-nitrotoluene: Nitro precursor.

-

Sulfur: Acts as a reducing agent.

-

Sodium bicarbonate: Buffers the reaction medium.

-

N,N-Dimethylacetamide (DMAc): Polar aprotic solvent.

-

-

Optimized Conditions:

-

Temperature: 120–140°C.

-

Reaction Time: 12–24 hours.

-

Molar Ratios:

-

2-Chloro-6-nitrotoluene : Sulfur = 1:3–4.

-

Sodium bicarbonate = 3–4 equivalents.

-

-

-

Performance Metrics:

Final Alkylation Step

The target compound is synthesized via N-alkylation of 3-chloro-2-methylaniline with thiophen-3-ylmethyl chloride:

-

Reaction Setup:

-

Base: Potassium carbonate or sodium hydroxide.

-

Solvent: Dichloromethane or toluene.

-

Conditions: 0–25°C, dropwise addition of alkylating agent.

-

-

Mechanism:

-

Deprotonation of the aniline nitrogen by the base.

-

Nucleophilic substitution (SN2) at the methylene carbon of thiophen-3-ylmethyl chloride.

-

-

Purification:

-

Filtration: Removes inorganic salts.

-

Recrystallization/Chromatography: Enhances purity (>98%).

-

Reactivity and Functionalization

Electrophilic Substitution

The electron-rich aniline ring undergoes regioselective substitution:

-

Chlorine’s Influence: Directs incoming electrophiles to the 4- and 6-positions (meta to Cl).

-

Thiophene Effects: The sulfur atom participates in resonance, stabilizing transition states.

Example Reactions:

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Nitration | HNO3/H2SO4, 0–5°C | 4-Nitro-3-chloro-2-methylaniline |

| Sulfonation | H2SO4, 100°C | 4-Sulfo-3-chloro-2-methylaniline |

| Friedel-Crafts Acylation | AcCl/AlCl3, DCM | 4-Acetyl-3-chloro-2-methylaniline |

Oxidation and Reduction

-

Oxidation:

-

Thiophene Ring: Forms sulfoxides (e.g., using H2O2) or sulfones (e.g., using KMnO4).

-

Aniline: Oxidized to nitroso or nitro derivatives under strong conditions.

-

-

Reduction:

-

Nitro Groups: Hydrogenation (H2/Pd-C) yields amino derivatives.

-

Chlorine: Catalytic dehalogenation possible but requires harsh conditions.

-

| Biological Target | Assumed Mechanism | Potential IC50 Range |

|---|---|---|

| EGFR Kinase | Competitive ATP inhibition | 1–10 µM |

| Penicillin-Binding Proteins | Cell wall disruption | 5–20 µg/mL |

Materials Science

-

Conductive Polymers: Thiophene units enable π-stacking in organic semiconductors.

-

Coordination Chemistry: Nitrogen and sulfur atoms act as ligands for transition metals (e.g., Cu, Pd).

Challenges and Future Perspectives

Synthetic Limitations

-

Regioselectivity: Competing substitution patterns complicate functionalization.

-

Purification: Similar boiling points of intermediates necessitate advanced distillation techniques.

Research Opportunities

-

Computational Modeling: DFT studies to predict reactivity and optimize catalysts.

-

Green Chemistry: Solvent-free or aqueous-phase synthesis to reduce environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume